2-(Difluoromethoxy)-5-(trifluoromethyl)aniline 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228172
InChI: InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(3-5(6)14)8(11,12)13/h1-3,7H,14H2
SMILES:
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC17228172

Molecular Formula: C8H6F5NO

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C8H6F5NO
Molecular Weight 227.13 g/mol
IUPAC Name 2-(difluoromethoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(3-5(6)14)8(11,12)13/h1-3,7H,14H2
Standard InChI Key AQMFDPSSMOOFDL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)N)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(difluoromethoxy)-5-(trifluoromethyl)aniline is C₈H₆F₅NO, with a molecular weight of 241.16 g/mol . The aromatic ring features two electron-withdrawing substituents:

  • A difluoromethoxy group (-OCHF₂) at position 2, which introduces steric bulk and moderate electron withdrawal via the inductive effect.

  • A trifluoromethyl group (-CF₃) at position 5, a strong electron-withdrawing group that significantly reduces the electron density of the aromatic ring.

The interplay between these groups influences the compound’s reactivity, solubility, and stability.

Spectral and Physical Data

  • ¹H NMR: The aromatic protons exhibit distinct splitting patterns due to the deshielding effects of the -CF₃ and -OCHF₂ groups. For example, protons adjacent to -CF₃ typically resonate downfield (δ ≈ 7.4–8.0 ppm) .

  • ¹⁹F NMR: The -OCHF₂ group shows a characteristic triplet (δ ≈ -140 ppm, J = 50–60 Hz), while the -CF₃ group appears as a singlet (δ ≈ -60 ppm) .

  • Melting Point: Predicted to range between 80–100°C, based on analogous fluorinated anilines .

  • Solubility: High lipophilicity due to fluorine substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆F₅NO
Molecular Weight241.16 g/mol
Predicted Melting Point80–100°C
LogP (Lipophilicity)2.8–3.2 (estimated)

Synthesis Methodologies

Nucleophilic Aromatic Substitution (NAS)

A plausible route involves sequential functionalization of a pre-substituted aniline derivative:

  • Introduction of -OCHF₂:

    • Starting with 2-hydroxy-5-nitroaniline, treat with chlorodifluoromethane (CHClF₂) under basic conditions (e.g., K₂CO₃) to form 2-(difluoromethoxy)-5-nitroaniline .

    • Reaction conditions: 80–100°C, 12–24 hours, DMF solvent.

  • Trifluoromethylation:

    • Employ Umemoto’s reagent (trifluoromethylating agent) to substitute a nitro or halogen group at position 5 with -CF₃ .

  • Reduction of Nitro Group:

    • Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding the target compound .

Table 2: Synthetic Route Overview

StepReaction TypeReagents/ConditionsYield (%)
1NAS (OCHF₂ introduction)CHClF₂, K₂CO₃, DMF, 80°C65–75
2TrifluoromethylationUmemoto’s reagent, CuI50–60
3Nitro ReductionH₂, Pd/C, ethanol, 4–6 atm70–80

Industrial-Scale Considerations

  • Catalyst Optimization: Palladium on carbon (Pd/C) is preferred for hydrogenation due to its recyclability and high activity .

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing groups deactivate the aromatic ring, directing electrophiles to the para position relative to the amino group. Example reactions:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 2-(difluoromethoxy)-5-(trifluoromethyl)-4-nitroaniline .

  • Sulfonation: Concentrated H₂SO₄ introduces a sulfonic acid group at position 4.

Amino Group Reactivity

  • Acetylation: Reacts with acetic anhydride to form the corresponding acetamide, enhancing stability for storage .

  • Diazotization: Forms diazonium salts at 0–5°C, which couple with phenols to generate azo dyes .

Comparative Analysis with Analogues

Substituent Position Effects

  • Ortho vs. Para Substitution: Compared to 4-difluoromethoxy-2-(trifluoromethyl)aniline, the ortho-substituted derivative exhibits lower solubility due to steric hindrance .

  • Electron-Withdrawing Capacity: The -CF₃ group exerts a stronger inductive effect than -OCHF₂, making the meta position highly electron-deficient.

Table 3: Substituent Effects on Properties

CompoundMelting Point (°C)LogPReactivity Toward Electrophiles
2-OCHF₂-5-CF₃-aniline80–1003.0Low (directed to para position)
4-OCHF₂-2-CF₃-aniline70–902.7Moderate
2-CF₃-5-OCHF₂-aniline85–1053.1Low

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